VCP/p97 inhibitor-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is known for its ability to disrupt the degradation of misfolded polypeptides by the ubiquitin-proteasome system (UPS), leading to the dysregulation of protein homeostasis . VCP/p97 plays a crucial role in various cellular processes, including protein quality control, endosomal sorting, autophagy, chromosome condensation, and membrane fusion .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of VCP/p97 inhibitor-1 involves multiple steps, including the preparation of key intermediates and their subsequent coupling reactions. The specific synthetic routes and reaction conditions can vary depending on the desired yield and purity of the final product. Commonly used reagents include triazole derivatives, which have been shown to bind effectively to the VCP/p97 protein .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industry standards. The use of advanced techniques like X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy helps in characterizing the final product .
Chemical Reactions Analysis
Types of Reactions: VCP/p97 inhibitor-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products .
Major Products: The major products formed from these reactions include various derivatives of this compound, which may have different biological activities and properties. These derivatives are often characterized using techniques like mass spectrometry and NMR spectroscopy .
Scientific Research Applications
VCP/p97 inhibitor-1 has a wide range of scientific research applications, including:
Mechanism of Action
VCP/p97 inhibitor-1 exerts its effects by binding to the VCP/p97 protein and inhibiting its ATPase activity. This inhibition disrupts the protein’s ability to hydrolyze ATP, which is essential for its function in various cellular processes. The compound binds at the interface of the D1 and D2 domains of each VCP/p97 subunit, altering the loop structures near the C-terminal α2 G helix and modulating domain-domain communications . This leads to the accumulation of polyubiquitylated proteins, retention of endoplasmic reticulum-associated degradation (ERAD) substrates, and induction of lethal endoplasmic reticulum stress in cancer cells .
Comparison with Similar Compounds
Triazole Derivatives: These compounds have been shown to match the efficacy of CB-5083, another ATP-competitive inhibitor, in cellular models.
DBeQ: A known VCP/p97 inhibitor with similar binding affinities and ATPase inhibition properties.
Uniqueness: VCP/p97 inhibitor-1 is unique due to its high binding affinity to VCP/p97, selective cytotoxicity, and remarkable anti-tumor effects. It has been shown to induce G0/G1 phase arrest in cancer cells and inhibit tumor growth in vivo with minimal toxicity . This makes it a promising candidate for further development as a therapeutic agent targeting protein degradation pathways.
Biological Activity
VCP/p97 (valosin-containing protein) is a critical AAA+ ATPase involved in various cellular processes, including protein degradation, autophagy, and apoptosis. The inhibition of VCP/p97 has emerged as a promising therapeutic strategy, particularly in cancer treatment. This article focuses on the biological activity of VCP/p97 inhibitors, specifically the compound "VCP/p97 inhibitor-1," also known as CB-5083, and its implications in various biological contexts.
VCP/p97 plays a vital role in maintaining proteostasis by facilitating the degradation of ubiquitinated proteins through the ubiquitin-proteasome system (UPS). It uses ATP hydrolysis to unfold and extract substrates from complexes for proteasomal degradation. Inhibition of VCP/p97 leads to the accumulation of misfolded proteins, inducing cellular stress responses such as apoptosis and autophagy impairment .
Efficacy in Cancer Treatment
Recent studies have demonstrated that targeting VCP/p97 selectively induces cell death in cancer cells while sparing normal cells. For instance, CB-5083 was shown to induce apoptosis and antitumor activity in multiple myeloma models and other cancers . The compound has been effective against high-risk acute myeloid leukemia (AML), especially those with TP53 mutations .
Case Study: Multiple Myeloma
A study involving multiple myeloma cells revealed that CB-5083 treatment led to:
- Inhibition of ATPase activity : The compound demonstrated an IC50 value comparable to other known inhibitors, indicating strong inhibitory effects on VCP/p97 function.
- Induction of ER stress : Treatment resulted in increased levels of C/EBP homologous protein (CHOP) and polyubiquitinated proteins, confirming the activation of stress pathways .
Impact on Autophagy and Apoptosis
Inhibition of VCP/p97 has significant implications for autophagy. Research indicates that VCP is essential for autophagosome maturation. In Sertoli cells, inhibition led to impaired autophagy and increased apoptosis, highlighting its critical role in cell survival . Furthermore, studies have shown that inhibiting VCP/p97 can induce paraptosis—a non-apoptotic form of cell death characterized by organelle dilation—specifically in breast cancer cells .
In Vivo Studies
In vivo experiments using xenograft models have illustrated the potential of CB-5083 as an effective anticancer agent. For example:
- Tumor Growth Inhibition : Mice treated with CB-5083 showed significant reduction in tumor volume without adverse effects on body weight, suggesting a favorable safety profile .
- Histological Analysis : Examination of tumor tissues revealed severe vacuolation following treatment, indicating disruption of cellular homeostasis due to VCP/p97 inhibition .
Comparative Efficacy of VCP/p97 Inhibitors
The following table summarizes the biological activity and efficacy of various VCP/p97 inhibitors:
Compound | Target | IC50 (µM) | Mechanism | Cancer Type |
---|---|---|---|---|
CB-5083 | p97/VCP | 0.5 - 2 | Induces ER stress and apoptosis | Multiple Myeloma |
DBeQ | p97/VCP | 1 - 2 | Induces apoptosis via ER-associated stress | Various Cancer Types |
OSSL_325096 | p97/VCP | 10.25 | ATP-competitive inhibition | Multiple Myeloma |
Properties
Molecular Formula |
C24H26BN5O4S |
---|---|
Molecular Weight |
491.4 g/mol |
IUPAC Name |
[3-[[[2-[4-(methanesulfonamido)-2-methylindol-1-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]amino]methyl]phenyl]boronic acid |
InChI |
InChI=1S/C24H26BN5O4S/c1-15-12-19-21(29-35(2,33)34)10-5-11-22(19)30(15)24-27-20-9-4-8-18(20)23(28-24)26-14-16-6-3-7-17(13-16)25(31)32/h3,5-7,10-13,29,31-32H,4,8-9,14H2,1-2H3,(H,26,27,28) |
InChI Key |
FOBHQTSQEGGBNP-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)CNC2=NC(=NC3=C2CCC3)N4C(=CC5=C(C=CC=C54)NS(=O)(=O)C)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.